1H-Imidazole-5-carbonyl chloride
Overview
Description
1H-Imidazole-5-carbonyl chloride is a derivative of imidazole, a five-membered nitrogen-containing heterocycle. Imidazole and its derivatives are known for their versatility and wide range of applications in various fields, including medicine, synthetic chemistry, and industry. The carbonyl chloride functional group attached to the imidazole ring enhances its reactivity, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Imidazole-5-carbonyl chloride can be synthesized through various methods. One common approach involves the reaction of imidazole with phosgene (carbonyl dichloride) under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent decomposition. Another method involves the use of thionyl chloride as a chlorinating agent, which reacts with imidazole-5-carboxylic acid to form the desired product.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using phosgene or thionyl chloride. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazole-5-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters, respectively.
Hydrolysis: In the presence of water, this compound hydrolyzes to form imidazole-5-carboxylic acid.
Condensation Reactions: It can react with primary amines to form imidazole-5-carboxamides, which are valuable intermediates in pharmaceutical synthesis.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, tetrahydrofuran, acetonitrile
Catalysts: Base catalysts such as triethylamine or pyridine
Major Products:
- Imidazole-5-carboxamides
- Imidazole-5-carboxylates
- Imidazole-5-thioesters
Scientific Research Applications
1H-Imidazole-5-carbonyl chloride finds extensive use in scientific research due to its reactivity and versatility. Some of its applications include:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the modification of biomolecules, such as peptides and proteins, to introduce functional groups for further study.
Medicine: The compound is employed in the development of new drugs, particularly those targeting enzymes and receptors involved in disease pathways.
Industry: It is used in the production of specialty chemicals, including catalysts and ligands for metal-catalyzed reactions.
Mechanism of Action
The mechanism of action of 1H-Imidazole-5-carbonyl chloride primarily involves its reactivity with nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity allows it to form covalent bonds with various functional groups, facilitating the synthesis of complex molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
Comparison with Similar Compounds
1H-Imidazole-5-carbonyl chloride can be compared with other imidazole derivatives, such as:
Imidazole-4-carboxylic acid: Similar in structure but lacks the reactive carbonyl chloride group, making it less versatile in synthetic applications.
Imidazole-2-carboxaldehyde: Contains an aldehyde group instead of a carbonyl chloride, leading to different reactivity and applications.
Imidazole-5-sulfonyl chloride: Another reactive derivative with a sulfonyl chloride group, used in sulfonation reactions.
The uniqueness of this compound lies in its highly reactive carbonyl chloride group, which allows for a wide range of chemical transformations and applications in various fields.
Properties
IUPAC Name |
1H-imidazole-5-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2O/c5-4(8)3-1-6-2-7-3/h1-2H,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOUDGPISLXECAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30444635 | |
Record name | 1H-IMIDAZOLE-5-CARBONYL CHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30444635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56460-32-3 | |
Record name | 1H-IMIDAZOLE-5-CARBONYL CHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30444635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the reaction between 1H-Imidazole-5-carbonyl chloride and activated methylene compounds in the synthesis of imidazo[4,5-b]pyridines?
A1: The research paper [] highlights a novel synthetic route to imidazo[4,5-b]pyridines, a class of compounds with significant biological activity. The reaction between this compound and activated methylene compounds, facilitated by magnesium ethoxide, is a crucial step in this synthesis. This reaction yields imidazolyl di- and tri-carbonyl compounds, which serve as key intermediates. These intermediates can then undergo reductive cyclization, producing the desired 4-hydroxyimidazo[4,5-b]pyridinones. This method offers a new pathway to access highly oxygenated derivatives of 1-deazapurines, expanding the possibilities for developing novel compounds with potential therapeutic applications.
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